2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride
Overview
Description
2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride is a chemical compound with the molecular formula C15H23BrClNO. It is known for its unique structure, which includes a brominated phenyl ring and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination using bromine or a brominating agent to yield 2-bromo-4-ethylphenol.
Etherification: The brominated phenol is then reacted with 2-(3-piperidinyl)ethanol in the presence of a base such as potassium carbonate to form the ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and piperidine moiety can undergo oxidation and reduction reactions, respectively
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of various substituted phenyl ethers.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced piperidine derivatives
Scientific Research Applications
2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride involves its interaction with specific molecular targets. The brominated phenyl ring and piperidine moiety are believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride
- 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride
- 2-Chloro-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride
Uniqueness
2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride is unique due to the specific positioning of the bromine atom and the ethyl group on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-12-5-6-15(14(16)10-12)18-9-7-13-4-3-8-17-11-13;/h5-6,10,13,17H,2-4,7-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNQHNUNAUIBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219961-21-3 | |
Record name | Piperidine, 3-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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